2,5'-Anhydro-3'-azido-3'-deoxythymidine
Description
Properties
CAS No. |
106060-85-9 |
|---|---|
Molecular Formula |
C10H11N5O3 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
(1R,10S,11S)-11-azido-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
InChI |
InChI=1S/C10H11N5O3/c1-5-3-15-8-2-6(13-14-11)7(18-8)4-17-10(15)12-9(5)16/h3,6-8H,2,4H2,1H3/t6-,7+,8+/m0/s1 |
InChI Key |
GHYVQWKIJDRIPJ-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC2=NC1=O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC2=NC1=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Anhydro 3 Azido 3 Deoxythymidine and Analogues
General Synthetic Strategies for Anhydro Nucleosides
Anhydro nucleosides, also known as cyclonucleosides, are characterized by an additional covalent bond between the sugar moiety and the nucleobase, forming a new ring. This structural constraint has profound effects on the conformation of the nucleoside. Their synthesis is a fundamental aspect of medicinal chemistry, often serving as key intermediates for further modifications.
The biological activity of nucleosides is critically dependent on their stereochemistry. Therefore, developing stereospecific synthetic routes is paramount. Various methods have been established to control the stereochemical outcome during the synthesis of nucleosides and their anhydro analogues.
One facile stereospecific method for creating α-anomeric 2'-deoxypyrimidine nucleosides involves using an aminooxazoline derivative of ribofuranose. nih.gov This approach allows for the controlled construction of the desired anomer. nih.gov Another powerful strategy is the Vorbrüggen-like reaction, which can be applied to 1,2-anhydro sugars for the stereospecific synthesis of nucleosides. acs.org The inherent reactivity and defined stereochemistry of the 1,2-anhydro sugar precursor guide the stereochemical outcome of the glycosylation reaction. acs.org In the context of purine (B94841) nucleosides, transglycosylation reactions have been developed to efficiently prepare various analogues, although controlling the anomeric mixture (α/β) can be a challenge. nih.govrsc.org
The formation of the anhydro linkage is typically an intramolecular cyclization reaction. The mechanism often involves a nucleophilic attack from an atom in the nucleobase onto an electrophilic carbon atom of the sugar ring. For the formation of a 2,5'-anhydro bridge in pyrimidine (B1678525) nucleosides, the process generally involves activating the 5'-hydroxyl group of the sugar to transform it into a good leaving group. Subsequently, the oxygen atom at the C2 position of the pyrimidine base acts as an intramolecular nucleophile, attacking the C5' carbon and displacing the leaving group to form the ether linkage. acs.orgprepchem.com
This intramolecular substitution reaction locks the nucleoside into a rigid conformation. A similar mechanistic principle is observed in the formation of other anhydro linkages, such as the 2,3'-anhydro bridge, where the C2-oxygen of the thymine (B56734) ring can perform an intramolecular attack on an activated 3' position of the sugar. sciencesnail.com The formation of 1,2-anhydro sugars can also proceed via an intramolecular nucleophilic attack of an oxyanion on the anomeric carbon. chimia.ch These reactions are crucial for accessing modified nucleosides with unique shapes and potential therapeutic properties.
Synthesis of 2,5'-Anhydro-3'-azido-3'-deoxythymidine
The synthesis of the target compound, this compound, is a specific application of the general principles of anhydro nucleoside formation, starting from a pre-synthesized, modified precursor.
The primary precursor for the synthesis of this compound is 3'-azido-3'-deoxythymidine (AZT). acs.orgnih.gov The synthesis of this anhydro derivative hinges on the chemical manipulation of the 5'-hydroxyl group of AZT.
The key step in derivatizing the intermediate is the activation of the 5'-hydroxyl group. This is typically achieved by mesylation. prepchem.com In this reaction, AZT is dissolved in a suitable solvent like dry pyridine, and methanesulfonyl chloride is added. prepchem.com The reaction proceeds, often at a reduced temperature (e.g., 5°C), to convert the 5'-hydroxyl into a mesylate group, which is an excellent leaving group for the subsequent intramolecular nucleophilic substitution reaction that forms the anhydro bridge. prepchem.com
| Reaction Step | Starting Material | Reagents | Intermediate Product |
| Mesylation | 3'-Azido-3'-deoxythymidine (AZT) | Methanesulfonyl chloride, Pyridine | 3'-Azido-3'-deoxy-5'-O-mesylthymidine |
| Cyclization | 3'-Azido-3'-deoxy-5'-O-mesylthymidine | Base (e.g., from reaction workup) | This compound |
In the synthesis of this compound, the 3'-azido group is already present in the starting material, AZT. acs.orgprepchem.com The synthesis of the AZT precursor itself involves the stereospecific introduction of the azido (B1232118) group at the 3' position of the deoxyribose sugar. This is a critical substitution that replaces the 3'-hydroxyl group. sciencesnail.com The introduction of an azide (B81097) at the 3' position via an S_N2 displacement mechanism typically inverts the stereochemistry at that carbon center. sciencesnail.com In other contexts, azido groups can be introduced into nucleosides by reacting a precursor, such as a compound with a fluoro or bromo substituent, with an azide salt like lithium azide. nih.govresearchgate.net
Synthesis of Related 2,5'-Anhydro-3'-azido Analogues
The synthesis of analogues of this compound is a key area of research in the development of novel antiviral agents. These synthetic efforts have led to the creation of a variety of related compounds, including those with modifications at the 5-position of the uracil (B121893) ring and other structural alterations.
The synthesis of 2,5'-anhydro-3'-azido-2',3'-dideoxyuridine (AZU) analogues has been a subject of significant investigation. One notable study outlines a synthetic pathway starting from 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU). nih.gov This process involves the formation of an anhydro bridge between the C2 of the pyrimidine base and the C5' of the sugar moiety. nih.gov
A general and efficient method for the synthesis of these 2,5'-anhydro analogues involves treating the parent 3'-azido nucleosides with a mixture of diphenyl carbonate and sodium bicarbonate in dimethylformamide (DMF) at elevated temperatures. nih.gov This one-step cyclization reaction has been successfully applied to synthesize a series of 2,5'-anhydro derivatives of 3'-azido-3'-deoxythymidine (AZT), 3'-azido-2',3'-dideoxyuridine (AZU), and their 5-halo-substituted counterparts. nih.gov
The following table summarizes the synthesized 2,5'-anhydro analogues and their reported anti-HIV-1 activity. nih.gov
| Compound | Parent Nucleoside | IC₅₀ (µM) against HIV-1 |
| This compound | AZT | 0.56 |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | AZU | 4.95 |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine | 5-Bromo-AZU | 26.5 |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | 5-Iodo-AZU | 27.1 |
Data sourced from Lin et al., J Med Chem. 1989. nih.gov
The synthesis of 2,5'-anhydro-3'-azido-2',3'-dideoxy-5-halouridines follows a similar methodology to that of the AZU analogues. nih.gov Starting from the corresponding 5-bromo- and 5-iodo-3'-azido-2',3'-dideoxyuridine, the 2,5'-anhydro linkage is formed through an intramolecular cyclization reaction. nih.gov This is typically achieved by heating the parent nucleoside in the presence of diphenyl carbonate and sodium bicarbonate in DMF. nih.gov
These halogenated analogues have been synthesized and evaluated for their potential as anti-HIV agents. The introduction of a halogen at the 5-position of the uracil ring has been explored to modulate the biological activity of the parent compound. The research indicates that while these 2,5'-anhydro derivatives demonstrate significant anti-HIV-1 activity, they are somewhat less active than their parent compounds, AZT and AZU. nih.gov
The synthesis of other anhydro nucleoside derivatives, such as 2,3'-anhydro-5'-formamido derivatives of thymidine (B127349), has also been explored. One synthetic route to these compounds involves the transformation of 5'-azidonucleosides. nih.gov For instance, 5'-azido-5'-deoxythymidine can be converted to the corresponding 2,3'-anhydro-5'-azidonucleoside using triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD). nih.gov Subsequent reaction with a formylating agent, such as the mixed anhydride (B1165640) of formic acid and acetic acid generated from TPP and formic acetic anhydride, yields the desired 2,3'-anhydro-5'-formamido derivative. nih.gov
An alternative and more direct synthesis involves the transformation of the 5'-azidonucleosides into their 2,3'-anhydro derivatives, followed by reaction with TPP and a mixed anhydride of formic and acetic acid to yield the 2,3'-anhydro-5'-formamido derivatives. nih.gov These synthetic strategies provide a pathway to novel anhydro nucleoside analogues with modifications at the 5'-position, which can then be further manipulated. For example, the 2,3'-anhydro ring can be opened with nucleophiles like lithium azide (LiN₃) to produce 3'-azido-5'-formylamino derivatives. nih.gov
Derivatization and Prodrug Approaches for Enhanced Pharmacodynamic Properties
To improve the therapeutic potential of this compound and its analogues, various derivatization and prodrug strategies have been developed. These approaches aim to enhance properties such as cell membrane permeability, metabolic stability, and ultimately, the intracellular delivery of the active form of the drug.
One prodrug approach involves the synthesis of 5'-chloromethylphosphonates. While specific synthesis for this compound is not detailed in the provided context, a general methodology can be inferred from the synthesis of related nucleoside phosphonates. A series of N-alkyl 5'-chloromethylphosphonates of 3'-azido-3'-deoxythymidine (AZT) have been synthesized through a two-step process. nih.gov This involves the phosphonylation of the parent nucleoside with P-chloromethylphosphonic ditriazolide, followed by a reaction with an appropriate amine. nih.gov This method could potentially be adapted for the synthesis of 5'-chloromethylphosphonates of this compound to create prodrugs designed to release the parent nucleoside upon hydrolysis. nih.gov
Phosphoramidates represent a widely explored class of prodrugs for nucleoside analogues. The ProTide approach is a prominent strategy for delivering nucleoside monophosphates into cells, thereby bypassing the initial, often rate-limiting, phosphorylation step. nih.gov This method involves masking the phosphate (B84403) group with an amino acid ester and an aryl group, creating a lipophilic phosphoramidate (B1195095) that can more easily cross cell membranes. nih.gov
The synthesis of phosphoramidates of nucleosides like AZT typically involves the reaction of the nucleoside with a phosphorylating agent, such as a phosphorochloridate, followed by the addition of an amino acid ester. researchgate.net For instance, phosphoramidate derivatives of AZT have been prepared using phosphorochloridate chemistry. researchgate.net These prodrugs are designed to be membrane-soluble and, once inside the cell, are metabolized to release the bioactive nucleotide form. researchgate.net Various amino acids and alkyl chains have been incorporated into the phosphoramidate moiety to modulate the biological activity. researchgate.net
Sustainable and Green Chemistry Protocols in Nucleoside Analogue Synthesis
The synthesis of complex molecules like this compound and its analogues is increasingly being viewed through the lens of green and sustainable chemistry. rsc.orgnih.govresearchgate.net Traditional synthetic routes for nucleoside analogues often involve multiple protection and deprotection steps, the use of hazardous reagents, and the generation of significant chemical waste. researchgate.nethuarenscience.com In response, the field is shifting towards more environmentally benign methodologies that prioritize efficiency, safety, and sustainability. cinz.nzmdpi.com Key strategies in this evolution include biocatalysis, flow chemistry, the use of safer solvents, and the development of atom-efficient reactions. huarenscience.comacs.orgmit.edu
One of the most promising green approaches in nucleoside analogue synthesis is the use of biocatalysis . rsc.org Enzymes offer unparalleled stereo- and regioselectivity, often eliminating the need for cumbersome protecting group strategies. researchgate.net This high selectivity can lead to shorter synthetic routes, higher yields, and a reduction in byproducts. researchgate.netacs.org For instance, nucleoside phosphorylases can be employed in the synthesis of various nucleoside analogues through the transfer of a sugar moiety to a modified nucleobase. rsc.org Furthermore, enzymes like deaminases can selectively modify the nucleobase of a pre-formed nucleoside. researchgate.net The application of enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and sustainability of the synthesis by minimizing intermediate purification steps. elsevierpure.comresearchgate.net While direct enzymatic synthesis of the anhydro-azido functionality in the target molecule is not yet widely reported, the principles of biocatalysis offer a framework for developing future sustainable routes. For example, enzymes could be engineered to perform specific azidation or cyclization reactions under mild, aqueous conditions. researchgate.net
Flow chemistry represents another significant advancement in the green synthesis of nucleoside analogues. nih.govrsc.org By conducting reactions in continuous-flow reactors, chemists can achieve superior control over reaction parameters such as temperature, pressure, and reaction time. mit.edu This precise control often leads to higher yields, improved selectivity, and enhanced safety, particularly when dealing with hazardous intermediates or exothermic reactions. cinz.nzdurham.ac.uk The small reaction volumes in flow reactors minimize the risks associated with handling unstable compounds. mit.edu Furthermore, flow chemistry setups can be readily automated and integrated with in-line purification and analysis, streamlining the entire synthetic process and reducing manual handling and waste generation. durham.ac.uk This methodology is particularly well-suited for the multistep synthesis of complex molecules like nucleoside analogues. rsc.org
Finally, the concept of atom economy is central to green chemistry, aiming to maximize the incorporation of starting materials into the final product. huarenscience.com This involves designing synthetic routes that minimize the use of stoichiometric reagents and favor catalytic approaches. huarenscience.comhilarispublisher.com The use of earth-abundant metal catalysts is also gaining traction as a more sustainable alternative to precious metal catalysts. huarenscience.com By focusing on atom-efficient reactions, the generation of waste is inherently reduced, leading to more sustainable and cost-effective synthetic processes. unibo.it
While specific green protocols for the synthesis of this compound are still emerging, the application of these overarching principles of biocatalysis, flow chemistry, safer solvents, and atom economy provides a clear roadmap for the future development of sustainable synthetic methodologies for this and other important nucleoside analogues. rsc.orgnih.govresearchgate.net
Research Findings on Sustainable Nucleoside Analogue Synthesis
| Green Chemistry Approach | Key Advantages | Potential Application in Nucleoside Analogue Synthesis |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, reduced need for protecting groups. researchgate.net | Enzymatic glycosylation, selective modification of sugar and base moieties, enzymatic azidation. rsc.orgresearchgate.net |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, potential for automation and integration. mit.edunih.gov | Multi-step synthesis of complex nucleosides, handling of hazardous reagents and intermediates. rsc.orgdurham.ac.uk |
| Safer Solvents | Reduced toxicity and environmental impact, improved safety. huarenscience.commdpi.com | Use of water or bio-based solvents in enzymatic and chemical synthesis steps. mdpi.comhilarispublisher.com |
| Atom Economy | Minimized waste generation, increased efficiency, reduced cost. huarenscience.comunibo.it | Development of catalytic C-N and C-O bond-forming reactions, minimizing protecting group usage. huarenscience.com |
Molecular Mechanism of Action and Cellular Biochemistry
Cellular Activation and Phosphorylation Pathway
For 2,5'-Anhydro-3'-azido-3'-deoxythymidine to exert its antiviral effect, it must first be metabolically activated within the host cell. This activation occurs through a series of phosphorylation steps, converting the prodrug into its active triphosphate form. This process is entirely dependent on host cell enzymes. nih.govdroracle.ai
Role of Cellular Kinases in 5'-Phosphorylation
The initial and crucial step in the activation pathway is the addition of a phosphate (B84403) group to the 5'-hydroxyl position of the molecule, a reaction catalyzed by cellular kinases. nih.gov For the parent compound AZT, this process is primarily mediated by cytosolic thymidine (B127349) kinase. nih.gov This enzyme recognizes AZT as a substrate, comparable to its natural substrate, thymidine. nih.govnih.gov
Research on AZT has provided detailed kinetic data for this first phosphorylation step, which is presumed to be similar for its 2,5'-anhydro analogue. Purified thymidine kinase exhibits nearly identical binding affinities (Km) for both thymidine and AZT. nih.gov However, the maximum rate of phosphorylation for AZT is approximately 60% of that for thymidine. nih.gov Following the initial phosphorylation, the resulting monophosphate derivative is further phosphorylated to a diphosphate (B83284) by thymidylate kinase. nih.gov This second step is significantly less efficient, with a maximal phosphorylation rate that is only a small fraction (0.3%) of that for the natural substrate, deoxythymidine monophosphate (dTMP). nih.gov
| Substrate | Enzyme | Apparent Km (µM) | Relative Vmax (%) | Reference |
|---|---|---|---|---|
| Thymidine | Thymidine Kinase | 2.9 | 100 | nih.gov |
| 3'-azido-3'-deoxythymidine (AZT) | Thymidine Kinase | 3.0 | 60 | nih.gov |
| Deoxythymidine Monophosphate (dTMP) | Thymidylate Kinase | 4.1 | 100 | nih.gov |
| AZT-Monophosphate | Thymidylate Kinase | 8.6 | 0.3 | nih.gov |
Formation of this compound Triphosphate (AZT-TP Analogue)
Following the sequential actions of cellular kinases, the nucleoside analogue is converted into its 5'-mono-, di-, and finally, its triphosphate derivative. nih.gov This final triphosphate form is the pharmacologically active molecule that directly interacts with the viral replication machinery. droracle.ai Intracellularly, the monophosphate is the most abundant metabolite, while the levels of the di- and triphosphate forms are typically low. nih.govnih.gov The formation of the triphosphate analogue is the ultimate step of the activation pathway, yielding the compound that can inhibit viral enzymes. droracle.ai
Inhibition of Viral Polymerases
The activated triphosphate analogue of this compound functions as a potent and selective inhibitor of viral reverse transcriptase (RT), the enzyme essential for retroviral replication. droracle.ainih.gov
Competitive Inhibition of Reverse Transcriptase (RT)
The triphosphate analogue acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP). droracle.ai It effectively competes for the substrate-binding site of the HIV reverse transcriptase. droracle.ainih.gov The affinity of the AZT triphosphate (AZT-TP) for viral RT is substantially higher than that of the natural nucleotide, as indicated by kinetic studies. nih.gov This high-affinity binding allows the analogue to outcompete dTTP, even at low intracellular concentrations, and become incorporated into the nascent viral DNA. nih.gov
Mechanism of DNA Chain Termination
The core mechanism of action is the termination of the growing viral DNA chain. nih.govnih.govresearchgate.net During reverse transcription, the viral RT enzyme incorporates the triphosphate analogue into the newly synthesized DNA strand opposite an adenosine (B11128) base in the RNA template. nih.gov However, the analogue molecule lacks the essential 3'-hydroxyl (-OH) group that is present in natural deoxynucleotides. researchgate.net Instead, it possesses a 3'-azido (-N3) group. biorxiv.org
The 3'-hydroxyl group is chemically necessary for the formation of a phosphodiester bond with the subsequent incoming nucleotide. researchgate.net Its absence makes the formation of this linkage impossible, thereby preventing any further elongation of the DNA strand. nih.govresearchgate.net This premature halt to DNA synthesis, known as chain termination, effectively stops the viral replication process. droracle.ai
Inhibition of HBV DNA Polymerase by Triphosphate Metabolites
While direct studies on the triphosphate metabolite of this compound are not extensively detailed in available literature, the mechanism of the closely related 3'-azido-3'-deoxythymidine triphosphate (AZT-TP) provides a model for its potential action against Hepatitis B Virus (HBV).
AZT-TP demonstrates an inhibitory effect on HBV DNA polymerase. nih.gov This inhibition is competitive with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.govnih.gov The inhibition constant (Ki) for this interaction is approximately 0.04 µM, while the Michaelis constant (Km) for dTTP is about 0.1 µM, indicating a strong affinity of the viral polymerase for the azido-analogue triphosphate. nih.gov This competitive inhibition mechanism effectively hinders the synthesis of viral DNA. nih.gov The inhibitory effect has been observed at concentrations as low as 0.05 µM and is consistent across various HBV strains. nih.gov
| Parameter | Value | Reference Compound |
| Inhibition Mechanism | Competitive | 3'-azido-3'-deoxythymidine triphosphate |
| Ki (Inhibition Constant) | ~0.04 µM | 3'-azido-3'-deoxythymidine triphosphate |
| Km for dTTP | ~0.1 µM | 3'-azido-3'-deoxythymidine triphosphate |
| Effective Concentration | ≥ 0.05 µM | 3'-azido-3'-deoxythymidine triphosphate |
Interaction with Cellular Processes Beyond Viral Replication
The influence of azido-deoxythymidine analogues extends beyond viral enzymes, impacting various host cell processes, particularly those involving mitochondria and DNA maintenance.
Impact on Mitochondrial Dynamics and Quality Control
Mitochondrial quality control, which involves processes like fission, fusion, and mitophagy, is crucial for cellular homeostasis. nih.gov The active metabolite AZT-TP has been shown to disrupt these processes. In rat embryonic myoblast-derived H9c2 cells, treatment with AZT leads to an accumulation of AZT-TP, which causes a disruption of the mitochondrial tubular network. researchgate.net
This disruption stems from an imbalance in the proteins that govern mitochondrial fission and fusion. Specifically, AZT-TP accumulation leads to:
Upregulation of fission-related proteins: The mRNA expression of dynamin-related protein 1 (Drp1) and its receptor, mitochondrial fission factor (Mff), is increased. researchgate.net
Downregulation of fusion-related proteins: The expression of optic atrophy 1 (Opa1), a key protein in mitochondrial fusion, is decreased. researchgate.net
This shift towards fission over fusion impairs mitochondrial dynamics and contributes to mitochondrial dysfunction. researchgate.net
Induction of Mitochondria-Mediated Apoptosis
The mitochondrial dysfunction induced by azido-deoxythymidine analogues can ultimately trigger programmed cell death, or apoptosis, through the intrinsic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.commdpi.com
The disruption of mitochondrial dynamics and function by AZT-TP has been demonstrated to lead to cell death. researchgate.net The mechanism involves the activation of a caspase cascade, which is a hallmark of apoptosis. The release of cytochrome c from mitochondria activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. mdpi.commdpi.com This process is regulated by the Bcl-2 family of proteins, where an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) promotes mitochondrial permeabilization. mdpi.com
Influence on DNA Repair Mechanisms
The incorporation of azido-deoxythymidine analogues into cellular DNA can cause damage that necessitates cellular repair. Studies on zidovudine (B1683550) (AZT) have shown that its presence can trigger specific DNA repair pathways. In human hepatoma HepG2 cells, the nucleotide excision repair (NER) pathway has been identified as essential for the repair of AZT-induced DNA damage. nih.gov Other research involving different azido-nucleoside analogues, such as 5-aza-2'-deoxycytidine, has highlighted the crucial role of the homologous recombination (HR) pathway in repairing the DNA-protein cross-links that these agents can induce. ekb.egekb.eg In contrast, cells deficient in NER pathways did not show the same sensitivity, suggesting that for certain types of damage, HR is the primary repair mechanism. ekb.egekb.eg
Inhibition of Bacterial Replicative DNA Synthesis
Certain azido-deoxythymidine analogues exhibit potent bactericidal activity, particularly against members of the Enterobacteriaceae family, including Escherichia coli and Salmonella typhimurium. nih.gov The mechanism of action is contingent upon the intracellular activation of the compound. nih.govfrenoy.eu
The parent compound, 3'-azido-3'-deoxythymidine, is transported into the bacterial cell and phosphorylated by bacterial thymidine kinase into its mono-, di-, and triphosphate metabolites. nih.gov The resulting AZT-5'-triphosphate is a potent inhibitor of replicative DNA synthesis. It acts as a specific DNA chain terminator when incorporated by bacterial DNA polymerase I. nih.govfrenoy.eu This termination of DNA chain elongation is lethal to susceptible bacteria and results in characteristic cellular elongation, consistent with the inhibition of DNA synthesis. nih.gov
Structure Activity Relationships Sar and Molecular Design
Influence of the 2,5'-Anhydro Moiety on Biological Activity and Cellular Selectivity
The introduction of a 2,5'-anhydro linkage creates a rigid bicyclic structure, significantly altering the conformation of the furanose ring compared to its parent compound, AZT. This conformational constraint has direct consequences for the molecule's biological activity and selectivity.
Modulation of Antiviral Efficacy by Anhydro Linkage
The 2,5'-anhydro bridge generally leads to a modulation of antiviral potency. While 2,5'-Anhydro-3'-azido-3'-deoxythymidine demonstrates significant anti-HIV-1 activity, its efficacy is somewhat reduced compared to AZT. nih.gov Research has shown its 50% inhibitory concentration (IC50) against HIV-1 to be 0.56 µM. nih.gov This is less potent than AZT, which exhibits activity in the lower nanomolar range.
Similarly, when evaluated against Rauscher-Murine leukemia virus (R-MuLV), this compound was found to be one of the most active compounds in its series, with an IC50 value of 0.27 µM. nih.gov However, this is still less potent than AZT, which had an IC50 of 0.023 µM against the same virus. nih.gov This suggests that while the rigid structure is permissible for antiviral activity, the flexibility of the deoxyribose ring in AZT may allow for a more optimal interaction with the active site of reverse transcriptase.
Impact on Compound Selectivity
A significant advantage of the 2,5'-anhydro modification is its positive impact on the compound's selectivity. Selectivity, often measured by the selectivity index (SI), is the ratio of a compound's cytotoxicity to its antiviral efficacy. A higher SI value indicates a more favorable safety profile.
AZT is known to be cytotoxic, with a 50% toxic dose (TCID50) of 29 µM in cell culture. nih.gov In stark contrast, the 2,5'-anhydro derivative showed considerably reduced toxicity, with a TCID50 value greater than 100 µM. nih.gov This marked decrease in cytotoxicity leads to a substantial improvement in the selectivity index. While the antiviral potency is slightly reduced, the dramatic reduction in toxicity makes the anhydro analogue a molecule with a potentially better therapeutic window.
| Compound | Cytotoxicity TCID50 (µM) | Anti-HIV-1 IC50 (µM) | Selectivity Index (SI = TCID50/IC50) |
|---|---|---|---|
| This compound | >100 nih.gov | 0.56 nih.gov | >178 |
| 3'-Azido-3'-deoxythymidine (AZT) | 29 nih.gov | ~0.005 (historical data) | ~5800 |
Note: The SI for AZT is an approximation based on historical IC50 values, as the value was not provided in the comparative study. The key finding is the significant reduction in cytotoxicity for the anhydro derivative. nih.gov
Role of the 3'-Azido Group and its Structural Significance
The 3'-azido (N3) group is the pharmacophore responsible for the mechanism of action of AZT and its derivatives. Its specific electronic and steric properties are fundamental to its function as a DNA chain terminator.
Electronic Structure and Conformation of the Azide (B81097) Group
Theoretical calculations have provided detailed insights into the structural and electronic properties of the azide moiety in AZT. nih.govmdpi.com The azide group is not perfectly linear; the N-N-N bond angle in AZT is approximately 173.6°, indicating a non-linear, asymmetric chain structure. nih.govmdpi.com The dihedral angle C(3')-N-N-N is about -177.4°, showing a distortion from the typical trans configuration seen in smaller organic azides, which is attributed to its attachment to the large, unsymmetrical thymidine (B127349) fragment. nih.govmdpi.com
Hirshfeld charge analysis reveals that the central nitrogen atom of the azide group carries a positive charge, while the terminal nitrogen atoms are negatively charged. scispace.com In AZT, the charges are distributed more evenly across the terminal nitrogens (approximately -0.11 atomic units each) compared to simpler azides. scispace.com This specific electronic distribution is crucial for its interaction with the active site of target enzymes. nih.govmdpi.com
Steric and Electronic Requirements for Reverse Transcriptase Binding
The primary mechanism of action for azido-containing nucleosides is the termination of viral DNA chain elongation. droracle.aisciencesnail.com After being anabolized intracellularly to its triphosphate form, the AZT analogue is incorporated by viral reverse transcriptase into the growing DNA strand. droracle.ai The 3'-azido group is sterically similar enough to the 3'-hydroxyl group to be accepted by the enzyme. However, once incorporated, the azido (B1232118) group's electronic nature prevents the formation of the subsequent 5' to 3' phosphodiester bond, which is essential for DNA chain elongation. sciencesnail.com This inability to form a new bond effectively terminates the synthesis of viral DNA. droracle.ai
The selective inhibition of HIV reverse transcriptase by the triphosphate form of AZT is a key feature. It has been shown to compete for this viral enzyme approximately 100-fold more effectively than for the human cellular DNA polymerase alpha. sciencesnail.com This selectivity is not attributed to any major conformational restrictions imposed by the azido group itself, but rather to its specific stereoelectronic properties that are favorably recognized by the viral polymerase. nih.gov
Modifications at Other Positions and their SAR Implications
The antiviral activity of the 2,5'-anhydro-3'-azido nucleoside scaffold is sensitive to modifications at other positions, particularly on the pyrimidine (B1678525) base. Studies on a series of 2,5'-anhydro analogues have revealed important SAR insights.
Replacing the thymine (B56734) base of this compound (IC50 = 0.56 µM) with a uracil (B121893) base (to form 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine) results in a significant drop in anti-HIV-1 activity (IC50 = 4.95 µM). nih.gov This highlights the importance of the 5-methyl group on the thymine ring for potent activity within this anhydro series.
Further modifications at the 5-position of the uracil ring lead to even greater losses in potency. The 2,5'-anhydro analogues of 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) and 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) were substantially less active, with IC50 values of 26.5 µM and 27.1 µM, respectively. nih.gov This demonstrates that introducing larger halogen substituents at the 5-position is detrimental to the antiviral efficacy of these rigid, anhydro-bridged nucleosides.
| Compound | Base Moiety | Modification | Anti-HIV-1 IC50 (µM) |
|---|---|---|---|
| This compound | Thymine | 5-Methyl | 0.56 nih.gov |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | Uracil | 5-H | 4.95 nih.gov |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine | 5-Bromouracil | 5-Bromo | 26.5 nih.gov |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | 5-Iodouracil | 5-Iodo | 27.1 nih.gov |
Base Modifications (e.g., 5-halouridines, 5-methyl-2'-deoxyisocytidine)
Modifications to the pyrimidine base of 2,5'-anhydro-3'-azido-3'-deoxyuridine analogues have been explored to determine their impact on antiviral activity. The introduction of halogens at the 5-position or changes to the base structure itself can significantly alter the compound's inhibitory effects.
Several 2,5'-anhydro analogues, including those derived from 3'-azido-3'-deoxythymidine (AZT), 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU), and its 5-halo derivatives, have been synthesized and evaluated as potential anti-HIV agents. The 2,5'-anhydro derivative of AZT (compound 13 in the study) showed significant anti-HIV-1 activity. Compared to the parent compound AZT, the 2,5'-anhydro analogue was somewhat less active but also considerably less cytotoxic. Similarly, the 2,5'-anhydro analogues of 3'-azido-2',3'-dideoxy-5-bromouridine and 3'-azido-2',3'-dideoxy-5-iodouridine also demonstrated anti-HIV-1 activity.
Furthermore, a 3'-azido derivative of 5-methyl-2'-deoxyisocytidine, which features a modified base, was synthesized. Its 2,5'-anhydro analogue also exhibited anti-HIV-1 activity, indicating that the anhydro structure can be combined with various base modifications while retaining biological function. The table below summarizes the anti-HIV-1 activity of these base-modified 2,5'-anhydro analogues.
| Compound | Parent Nucleoside Analogue | IC₅₀ (µM) against HIV-1 |
| This compound | 3'-Azido-3'-deoxythymidine (AZT) | 0.56 |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | 3'-Azido-2',3'-dideoxyuridine (AZU) | 4.95 |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine | 3'-Azido-2',3'-dideoxy-5-bromouridine | 26.5 |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | 3'-Azido-2',3'-dideoxy-5-iodouridine | 27.1 |
| 2,5'-Anhydro-3'-azido derivative of 5-methyl-2'-deoxyisocytidine | 3'-Azido derivative of 5-methyl-2'-deoxyisocytidine | 12 |
Data sourced from Lin et al., J Med Chem, 1989.
Sugar Moiety Alterations (e.g., 2'-substitutions, dideoxynucleosides)
The sugar portion of nucleoside analogues is a primary target for modification to influence conformational properties and biological activity. The defining feature of this compound is the anhydro bridge, which locks the conformation of the sugar ring. This structural constraint differentiates it from more flexible dideoxynucleosides like AZT. While this modification reduces cytotoxicity, it also appears to slightly decrease anti-HIV potency compared to the parent compound AZT.
Other alterations to the sugar, such as substitutions at the 2'-position, have a profound impact on activity. For instance, the synthesis and structural analysis of 1-(2-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)thymine (2'-N₃ddThd), an analogue with an azido group at the 2' position instead of the 3' position, revealed that this compound was essentially inactive against HIV replication. This highlights the critical importance of the position of the azido substituent on the sugar ring for antiviral activity. The lack of activity in the 2'-azido analogue suggests that the spatial orientation of the substituent is crucial for interaction with target enzymes like reverse transcriptase.
Phosphonate (B1237965) and Phosphoramidate (B1195095) Modifications
To be active, nucleoside analogues must be phosphorylated by cellular kinases to their triphosphate form. This process can be inefficient. Phosphonate and phosphoramidate modifications are prodrug strategies designed to bypass the initial, often rate-limiting, phosphorylation step. These modifications involve replacing the 5'-hydroxyl group with a phosphorus-containing moiety that can be cleaved inside the cell to release the monophosphate form of the drug.
Numerous studies have reported the synthesis of phosphonate and phosphoramidate derivatives of 3'-azido-3'-deoxythymidine (AZT) as potential anti-HIV agents.
Phosphonates : H-phosphonate and aminocarbonylphosphonate derivatives of AZT have been synthesized and shown to possess marked activity against HIV-1 in cell cultures. For example, 5'-aminocarbonylphosphonates of AZT were found to be significantly more stable in phosphate (B84403) buffer than corresponding ethoxycarbonylphosphonates. A novel derivative, 5′-aminocarbonylphosphonate 3′-azido-3′-deoxythymidine (ACP–AZT), not only inhibited virus replication but also had much lower toxicity compared to AZT.
Phosphoramidates : Phosphoramidate conjugates of AZT, often involving amino acid esters, have been developed as membrane-soluble prodrugs. These compounds can exhibit potent anti-HIV-1 activity, with one study reporting 50% inhibition at concentrations as low as 0.014 µM for a conjugate containing an ethyl ester of α-alanine. The biological activity of these prodrugs is highly dependent on the structure of the groups attached to the phosphorus center.
These strategies aim to improve the therapeutic profile of the parent nucleoside by enhancing its metabolic activation.
| Modification Type | Example Compound | Anti-HIV Activity (EC₅₀ or IC₅₀) | Cell Line |
| Phosphoramidate | AZT-glycerolipid conjugate with ethyl ester of α-alanine | EC₅₀: 0.014 µM | MT-4 |
| Phosphoramidate | AZT-glycerolipid conjugate with ethyl ester of L-proline | EC₅₀: 0.121 µM | MT-4 |
| Aminocarbonylphosphonate | AZT-5'-(N-methylaminocarbonyl)phosphonate | IC₅₀: 0.003 µM | MT-4 |
| Aminocarbonylphosphonate | AZT-5'-(N-propylaminocarbonyl)phosphonate | IC₅₀: 0.002 µM | MT-4 |
Data sourced from Darnotuk et al., Med Chem Res, 2021 and Shirokova et al., 2004.
Triazole Linkages in Dimerization
The azido group at the 3'-position of the sugar moiety serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, which can be used to link two nucleoside units together.
Researchers have synthesized novel branched nucleoside dimers where two nucleoside analogues are joined by a 1,2,3-triazolyl linkage. This has been accomplished through the 1,3-dipolar cycloaddition of acetylene-functionalized nucleosides with 3′-azido-3′-deoxythymidine (AZT). The resulting triazole linkage can act as a non-ionic and stable mimic of the natural phosphodiester backbone in DNA or RNA. This approach has been used to create triazole-linked DNA (TLDNA), where every phosphate unit is replaced by a triazole moiety. The ability to form these dimers and oligomers opens up possibilities for creating novel nucleic acid analogues with unique structural and biological properties, such as increased nuclease resistance. The biocompatibility of the triazole linkage has been demonstrated, as some DNA polymerases can correctly copy the base sequence across the modified linkage.
Conformational Analysis and Molecular Dynamics
The three-dimensional structure of a nucleoside analogue is a key determinant of its ability to interact with target enzymes. The conformation of the sugar ring (puckering) and the orientation of the base relative to the sugar (the glycosidic torsion angle) are particularly important.
Preferred Conformations of this compound and Analogues
The parent compound, 3'-azido-3'-deoxythymidine (AZT), exhibits considerable conformational flexibility. Quantum-mechanical studies show that AZT has similar conformational preferences to the natural nucleoside, thymidine, which is thought to contribute to its ability to act as a substrate for cellular kinases and be incorporated into viral DNA. X-ray crystallography has shown that AZT can exist in different conformations, with variations in the sugar pucker and glycosidic torsion angle.
In stark contrast, the 2,5'-anhydro bridge in this compound introduces significant rigidity. This covalent linkage between the C2 of the thymine base and the C5' of the sugar locks the glycosidic torsion angle and severely restricts the puckering of the furanose ring. This constrained conformation is a defining structural feature of this class of analogues. Analysis of related modified nucleosides shows the importance of sugar conformation; for example, the inactive 2'-azido analogue (2'-N₃ddThd) adopts a ³T₂ solid-state conformation, which is opposite to the ²T₃ form of AZT. The 5'-aminocarbonylphosphonate derivative of AZT (ACP-AZT) has a sugar conformation described as C3′-endo-C4′-exo (³T₄), which sets it apart from both AZT and natural thymidine. The locked conformation of the anhydro analogue forces it to present a specific shape to its biological targets, which influences its activity and toxicity profile.
Impact of Hydration on Molecular Structure and Energetics
The interaction of a molecule with its surrounding solvent, typically water, plays a crucial role in determining its preferred conformation and stability. Hydration can stabilize specific molecular structures through hydrogen bonding and other non-covalent interactions. Molecular dynamics (MD) simulations are a powerful tool used to study these effects by modeling the behavior of the molecule and explicit solvent molecules over time.
For azido-containing nucleosides, the azide group itself can participate in the local hydration network. The crystal structure of a 2'-azido modified RNA duplex revealed that the azido group is well-accommodated within the structure and forms water-bridged hydrogen bonding networks. The formation of such stable solvates can have a significant impact on the relative conformational energies of a molecule.
Correlating Conformation with Biological Activity
The three-dimensional arrangement of a molecule is pivotal to its interaction with biological targets, and in the case of nucleoside analogs like this compound, the conformation of the furanose ring and the orientation of the nucleobase are critical determinants of biological activity. The introduction of a 2,5'-anhydro bridge imposes significant conformational rigidity upon the molecule, which in turn influences its efficacy as an antiviral agent.
The parent compound, 3'-azido-3'-deoxythymidine (AZT), exhibits a degree of conformational flexibility, existing in an equilibrium between different sugar pucker conformations, primarily C2'-endo and C3'-endo. This flexibility is thought to be crucial for its recognition and phosphorylation by cellular kinases and subsequent interaction with viral reverse transcriptase. In contrast, the 2,5'-anhydro linkage in this compound locks the furanose ring into a more fixed conformation. This rigid structure significantly alters the spatial presentation of the key functional groups, namely the 3'-azido group and the thymine base, to its biological targets.
The antiviral activity of this compound has been evaluated against human immunodeficiency virus type 1 (HIV-1) and Rauscher-Murine leukemia virus (R-MuLV). In comparative studies, it has demonstrated significant, albeit somewhat reduced, activity compared to its non-anhydrous counterpart, AZT. nih.gov
The conformational constraints imposed by the 2,5'-anhydro bridge likely play a dual role in the observed biological activity. While the rigid structure may not be the optimal conformation for binding to and inhibition of viral reverse transcriptase, it still retains a shape that is recognized by the enzyme. The reduced flexibility could lead to a decrease in the binding affinity compared to the more adaptable AZT, which may explain the slightly lower anti-HIV-1 potency.
Conversely, this conformational rigidity appears to have a favorable impact on the compound's toxicity profile. This compound has been shown to be considerably less cytotoxic than AZT. nih.gov This suggests that the fixed conformation is less likely to be recognized by cellular enzymes, such as those involved in anabolic phosphorylation or catabolic degradation, which could contribute to the toxicity of the parent compound. The inability of the anhydro derivative to be efficiently phosphorylated by cellular kinases would limit its incorporation into host cell DNA, a key factor in the cytotoxicity of many nucleoside analogs.
The following tables summarize the comparative biological activity and cytotoxicity of this compound and its parent compound, AZT.
Table 1: Anti-HIV-1 Activity and Cytotoxicity nih.gov
| Compound | IC₅₀ (µM) vs HIV-1 | TCID₅₀ (µM) |
| This compound | 0.56 | >100 |
| 3'-Azido-3'-deoxythymidine (AZT) | Not explicitly stated in the provided text, but implied to be more potent than the anhydro derivative | 29 |
IC₅₀: 50% inhibitory concentration; TCID₅₀: 50% tissue culture infectious dose (a measure of cytotoxicity).
Table 2: Anti-R-MuLV Activity nih.gov
| Compound | IC₅₀ (µM) vs R-MuLV |
| This compound | 0.27 |
| 3'-Azido-3'-deoxythymidine (AZT) | 0.023 |
Preclinical Efficacy and Biological Spectrum
Antiviral Efficacy against HIV-1 Strains
2,5'-Anhydro-3'-azido-3'-deoxythymidine, an analogue of 3'-azido-3'-deoxythymidine (AZT), has demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov In cell culture studies, this compound effectively inhibits the replication of the virus. Research has shown its anti-HIV-1 activity with a 50% inhibitory concentration (IC50) of 0.56 µM. nih.gov The mechanism behind this antiviral action involves the inhibition of reverse transcriptase, a critical enzyme in the HIV-1 life cycle. aminer.cn While it is an active agent, its potency is noted to be somewhat less than its parent compound, AZT. nih.gov However, a noteworthy characteristic of this compound is its reduced cytotoxicity compared to AZT. nih.gov
Table 1: In Vitro Anti-HIV-1 Efficacy
| Compound | IC50 (µM) |
|---|
Activity against other Retroviruses (e.g., Rauscher-Murine Leukemia Virus)
The antiviral profile of this compound extends to other retroviruses, including the Rauscher-Murine Leukemia Virus (R-MuLV). nih.govacs.org This virus is often used in preclinical models to assess the potential of antiretroviral agents. In cell culture evaluations, this compound was identified as one of the most active compounds against R-MuLV, exhibiting an IC50 value of 0.27 µM. nih.gov This demonstrates a broader spectrum of activity against retroviruses beyond HIV-1.
Table 2: Activity against Rauscher-Murine Leukemia Virus
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.27 nih.gov |
Broader Antiviral Spectrum (e.g., HBV)
While potent against retroviruses, research into the broader antiviral capabilities of azido-nucleoside analogues has included evaluations against other viruses like the Hepatitis B virus (HBV). Nucleoside analogues that inhibit HIV-1 reverse transcriptase often show potential for inhibiting HBV replication due to the similar enzymatic targets. nih.govnih.gov Studies on related 4'-azido nucleosides have shown significant anti-HBV activity. nih.govnih.gov For instance, 4'-azido thymidine (B127349) has an EC50 value of 0.63 µM against HBV. nih.govnih.gov This suggests that the structural class of azido-nucleosides, to which this compound belongs, has potential for a wider antiviral application, though specific data on its direct efficacy against HBV is less characterized.
Antibacterial Spectrum of Activity
The related compound, 3'-azido-3'-deoxythymidine (AZT), has shown potent bactericidal activity against a range of Gram-negative bacteria. nih.govnih.gov This activity is prominent against members of the Enterobacteriaceae family, including strains of Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, and Shigella flexneri. nih.govfrenoy.eu Additionally, bactericidal effects have been observed against Vibrio cholerae. nih.govfrenoy.eu This antibacterial action is attributed to the inhibition of DNA synthesis in susceptible microorganisms. nih.govfrenoy.eu The compound is activated to its triphosphate form within the bacterial cell, which then acts as a DNA chain terminator. nih.govfrenoy.eu
Bacterial resistance to compounds like AZT is an important consideration. A primary mechanism of resistance in bacteria such as E. coli and S. typhimurium is a deficiency in the enzyme thymidine kinase. nih.govfrenoy.eu This enzyme is necessary to phosphorylate AZT to its active nucleotide form. nih.govfrenoy.eu Spontaneously arising mutants that are deficient in thymidine kinase show resistance to the compound. nih.govfrenoy.eu Other general bacterial resistance mechanisms can include the modification of drug targets, enzymatic degradation of the drug, or active removal of the drug from the cell via efflux pumps. mdpi.com
Potential in Anticancer Research
Nucleoside analogues like 3'-azido-3'-deoxythymidine (AZT) have been investigated for their potential in cancer therapy due to their ability to interfere with DNA synthesis and cell proliferation. nih.gov Research has shown that AZT can inhibit the proliferation of certain cancer cell lines, such as the HO-8910 human ovarian cancer cell line. nih.gov The proposed mechanism involves the inhibition of telomerase, a reverse transcriptase that is highly active in the majority of human cancers and contributes to cell immortality. nih.gov By inhibiting telomerase and inducing apoptosis, AZT has demonstrated an ability to reduce cancer cell viability in a dose- and time-dependent manner in vitro. nih.gov Studies on human breast cancer cells (T47D line) have also shown that AZT can inhibit proliferation and induce apoptosis at sufficient concentrations. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3'-azido-3'-deoxythymidine (AZT, Zidovudine) |
Cytotoxic Activity in Cancer Cell Lines.
No data is available in the reviewed scientific literature regarding the cytotoxic activity of this compound across various cancer cell lines.
Mechanism of Anticancer Action (e.g., via phosphonate (B1237965) prodrugs).
There is no information in the public domain detailing the mechanism of anticancer action for this compound, nor are there any studies on its phosphonate prodrugs in an anticancer context.
Investigation of Drug Resistance Mechanisms in Target Organisms.
No studies investigating mechanisms of drug resistance to this compound in cancer cells or related organisms were found in the available literature.
Due to the lack of specific data on the anticancer properties of this compound, it is not possible to fulfill the request while adhering to the strict requirements of the provided outline and ensuring scientific accuracy.
Analytical and Computational Methodologies in Research on 2,5 Anhydro 3 Azido 3 Deoxythymidine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the definitive identification and structural confirmation of 2,5'-Anhydro-3'-azido-3'-deoxythymidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
¹H NMR spectroscopy would provide information on the chemical environment of each proton, including those on the thymine (B56734) base, the fused furanose ring, and the anhydro bridge. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) would be critical in establishing the stereochemistry of the molecule. For comparison, the related compound 3'-azido-3'-deoxythymidine-succinate has been characterized by ¹H NMR, showing distinct signals for the methyl protons, the sugar ring protons (H1', H2', H3', H4', H5'), and the thymine proton (Csp²-H).
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom, confirming the carbon skeleton of the molecule. The chemical shifts would be particularly sensitive to the strain and electronic environment imposed by the 2,5'-anhydro linkage.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the compound's molecular formula. While specific HRMS data for the target compound is not detailed in the available literature, a related succinate derivative of AZT has been analyzed by High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), confirming its calculated molecular formula. For this compound, HRMS would be expected to yield a molecular ion peak corresponding to the exact mass of its chemical formula, C₁₀H₁₁N₅O₃.
Interactive Data Table: Expected HRMS Data
| Property | Expected Value for C₁₀H₁₁N₅O₃ |
| Molecular Formula | C₁₀H₁₁N₅O₃ |
| Monoisotopic Mass | 249.0862 g/mol |
| Nominal Mass | 249 g/mol |
| M+H⁺ Ion (Calculated) | 250.0935 |
| M+Na⁺ Ion (Calculated) | 272.0754 |
X-ray Crystallography for Solid-State Conformation
While the crystal structure of the parent compound, 3'-azido-3'-deoxythymidine (AZT), has been determined, revealing two crystallographically independent molecules with similar conformations, there is no available X-ray crystallographic data in the searched literature for its 2,5'-anhydro analogue. Such a study would be invaluable for understanding the structural constraints imposed by the anhydro bridge and how they might influence the molecule's biological activity.
Chromatographic Techniques for Purity and Analysis (e.g., HPLC)
Chromatographic techniques are essential for the purification and purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose.
In the synthesis of related nucleoside analogues, purification is often achieved using column chromatography on silica gel. For instance, a succinate derivative of AZT was purified using a mobile phase of dichloromethane and methanol. Following initial purification, HPLC would be used to determine the final purity of the compound. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. The retention time of the compound under specific conditions serves as an identifying characteristic, while the peak area in the chromatogram is used to quantify its purity.
Advanced Computational Chemistry Approaches
Computational chemistry provides valuable insights into the electronic structure and properties of molecules, complementing experimental data.
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of compounds like this compound. While no specific computational studies on this anhydro derivative were found in the provided search results, research on the parent AZT molecule has utilized DFT with the B3LYP functional and a 6-311G** basis set to study the properties of the azide (B81097) group.
For this compound, such calculations could be used to:
Optimize the molecular geometry in the gas phase.
Calculate the vibrational frequencies and compare them with experimental infrared (IR) spectra.
Determine the distribution of electron density and calculate atomic charges.
Analyze the molecular electrostatic potential to identify regions of positive and negative potential, which are important for intermolecular interactions.
Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties.
These theoretical approaches would provide a deeper understanding of how the formation of the 2,5'-anhydro bridge alters the structural and electronic characteristics compared to the more flexible parent nucleoside, AZT.
Molecular Docking and Free Energy Calculations for Ligand-Target Interactions
A comprehensive review of scientific literature did not yield specific studies detailing molecular docking simulations or free energy calculations for the interaction of this compound with its biological targets. Consequently, there are no published data on its specific binding poses, interaction energies, or key amino acid residues involved in its binding that have been determined through these computational methods.
Quantitative Structure-Activity Relationship (QSAR) Studies
There are no specific Quantitative Structure-Activity Relationship (QSAR) studies in the available scientific literature that include this compound within their dataset. While activity data for this compound exists, it has not been integrated into a QSAR model to mathematically correlate its structural features with its biological activity against viral or other targets. Research has been published detailing the antiviral activity of this compound, which could potentially be used in future QSAR studies.
| Compound | Virus Target | Activity (IC50) |
| This compound | HIV-1 | 0.56 µM |
| This compound | R-MuLV | 0.27 µM |
This table presents the 50% inhibitory concentration (IC50) values for this compound against Human Immunodeficiency Virus-1 (HIV-1) and Rauscher-Murine Leukemia Virus (R-MuLV) as reported in scientific literature nih.gov.
Molecular Dynamics Simulations for Conformational Landscapes
No dedicated molecular dynamics (MD) simulation studies for this compound were identified in a thorough search of published scientific research. Such studies are instrumental in exploring the conformational flexibility, solvent interactions, and dynamic behavior of a molecule over time. However, this specific analogue has not been the subject of such published computational analysis, and therefore, its detailed conformational landscape as determined by MD simulations is not available.
Bioanalytical Methods for Metabolite Identification and Quantification
The direct identification and quantification of metabolites of this compound in biological matrices have not been detailed in the available literature. However, foundational work necessary for such bioanalytical studies has been established through the successful synthesis of a radiolabeled version of the compound, [2-¹⁴C]this compound researchgate.net.
The availability of this ¹⁴C-labeled analogue is a critical enabler for in vitro and in vivo metabolic studies. Bioanalytical workflows using this tracer would typically involve:
Sample Preparation: Administration of the radiolabeled compound to a biological system (e.g., cell cultures, animal models), followed by extraction of biological samples like plasma, urine, or cell lysates.
Chromatographic Separation: The extracts are then subjected to separation techniques, most commonly High-Performance Liquid Chromatography (HPLC), to resolve the parent compound from its potential metabolites frenoy.eunih.gov.
Detection and Quantification: The HPLC system is coupled to a radiometric detector to trace all ¹⁴C-containing compounds, allowing for quantification based on radioactivity. This provides a comprehensive profile of all drug-related material.
Structural Elucidation: For the identification of the chemical structure of the metabolites, fractions collected from the HPLC can be analyzed using Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS). This allows for the determination of molecular weights and fragmentation patterns to elucidate the metabolic transformations.
Potential metabolic pathways for this compound, which could be investigated using these methods, might parallel those of its parent compound, 3'-azido-3'-deoxythymidine (zidovudine). For zidovudine (B1683550), a known metabolic transformation is the reduction of the 3'-azido group to an amino group, forming 3'-amino-3'-deoxythymidine nih.gov. Bioanalytical methods employing radiolabeling would be essential to confirm if this compound undergoes similar metabolic processes.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2,5'-Anhydro-3'-azido-3'-deoxythymidine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically begins with 3'-azido-3'-deoxythymidine (AZT), which undergoes 5'-tosylation followed by intramolecular cyclization using a Brønsted base (e.g., DBU) to form the 2,5'-O-anhydro-cyclonucleoside intermediate. Ring-opening in refluxing ethanol yields the target compound. Yield optimization (59% from AZT) requires precise control of reaction time, temperature, and stoichiometric ratios of reagents like DBU . For analogues, Lin et al. (1989) demonstrated that modifying substituents at the 2' and 5' positions can enhance antiviral activity while maintaining synthetic feasibility .
Q. How does this compound inhibit viral replication at the molecular level?
- Methodological Answer : The compound acts as a chain-terminating agent during reverse transcription. Its 3'-azido group prevents phosphodiester bond formation, stalling DNA synthesis. Kinetic studies using HIV-1 reverse transcriptase (RT) show that primer termini modified with this analogue induce RNase H-mediated secondary cleavages, further disrupting viral replication . Unlike AZT, its anhydro structure may reduce metabolic deactivation, enhancing intracellular persistence .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 260 nm) is standard. PubChem provides spectral data and bioassay links for cross-validation . Thermal stability and degradation products can be analyzed via differential scanning calorimetry (DSC) and LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Variability may arise from differences in cellular uptake mechanisms (e.g., blood-brain barrier transporters like probenecid-sensitive carriers) or metabolic enzymes (e.g., UGT2B7 polymorphisms affecting glucuronidation rates). Standardize assays using isogenic cell lines and control for efflux transporter activity via inhibitors (e.g., probenecid). Parallel studies in human liver microsomes can clarify metabolic contributions .
Q. What experimental designs are effective for studying resistance mechanisms against this compound in HIV-1?
- Methodological Answer : Generate RT mutants (e.g., M41L, T215Y) via site-directed mutagenesis and compare phosphorolysis rates using ATP or pyrophosphate (PPi). Sub-micromolar concentrations of inhibitors like 2GP can distinguish resistance profiles by competing with template-primer binding. Pair kinetic assays with structural modeling (e.g., cryo-EM) to map steric hindrance caused by the anhydro ring .
Q. How can neurotoxicity risks be assessed during preclinical development of this compound?
- Methodological Answer : Use in vitro blood-brain barrier (BBB) models (e.g., rat choroid plexus epithelial cells) to measure permeability coefficients. In vivo, administer radiolabeled compound and quantify brain-to-plasma ratios via scintillation counting. Monitor mitochondrial toxicity in neuronal cell lines (e.g., SH-SY5Y) using MTT assays and compare to AZT’s established neurotoxicity profile .
Q. What strategies enhance the synergistic potential of this compound in combination therapies?
- Methodological Answer : Pair with non-nucleoside RT inhibitors (NNRTIs) to target multiple RT active sites. Test synergy using the Chou-Talalay method in MT-4 cells infected with HIV-1IIIB. Measure combination indices (CI) and viral load reduction via qPCR. Optimize dosing schedules to minimize overlapping toxicities .
Q. How do UGT2B7 polymorphisms influence the pharmacokinetics of this compound?
- Methodological Answer : Genotype human liver microsomes for UGT2B7*2 (H268Y) and measure glucuronidation rates using LC-MS/MS. Compare kinetic parameters (Km, Vmax) between wild-type and variant enzymes. In clinical cohorts, correlate plasma concentrations with UGT2B7 haplotype data to identify subpopulations requiring dose adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
